1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate
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Overview
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a chloropyridazine moiety
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with piperidine to yield 1-(6-Chloropyridazin-3-yl)piperidine. The final step involves the amination of the piperidine ring to introduce the amine group, followed by the formation of the dihydrochloride salt and hydration to obtain the hydrate form .
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazine moiety to a more reduced form.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of heterocyclic compounds, including their interactions with enzymes and receptors.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound features a hydroxyl group instead of an amine group on the piperidine ring. It has different chemical reactivity and biological activity.
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride hydrate form, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH.H2O/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;;/h1-2,7H,3-6,11H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBNYFZYYXDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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